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1-(1H-indol-3-yl)ethane-1,2-diol

Cat. No.: B15244215
M. Wt: 177.20 g/mol
InChI Key: XNJDZRGYWQBBMZ-UHFFFAOYSA-N
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Description

Contextualization within Indole (B1671886) Chemistry Research

Indole and its derivatives are a cornerstone of heterocyclic chemistry, with a rich history of investigation. The indole ring system is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. Research in this area is extensive, covering the development of new synthetic methodologies, the isolation and characterization of novel indole-containing natural products, and the exploration of their therapeutic potential. Compounds with substituents at the C3 position are particularly common, and the ethanediol side chain of the title compound offers unique opportunities for further chemical modification.

Significance of Vicinal Diol Functionality in Research Compound Design

Vicinal diols, or glycols, are a fundamental functional group in organic chemistry. Their presence in a molecule provides handles for a variety of chemical transformations. For instance, the two hydroxyl groups can be protected, selectively reacted, or oxidized to form other functional groups. A key reaction of vicinal diols is oxidative cleavage, which can break the carbon-carbon bond and lead to the formation of aldehydes, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions. This reactivity makes vicinal diols crucial intermediates in the synthesis of complex molecules. In the context of drug design, the hydroxyl groups can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors, potentially enhancing binding affinity and modulating biological activity.

Overview of Current Academic Research Landscape on Substituted Indole Diols

While dedicated research focusing solely on 1-(1H-indol-3-yl)ethane-1,2-diol is not extensively documented in publicly available literature, the broader landscape of substituted indole research provides a strong indication of its potential significance. The synthesis and biological evaluation of a wide range of indole derivatives with various substituents at different positions of the indole ring is a highly active area of academic and industrial research.

A plausible and common method for the synthesis of this compound would be the dihydroxylation of 3-vinylindole. This transformation can be achieved using various reagents, with osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄) being classic choices for achieving syn-dihydroxylation. youtube.com Modern catalytic methods, such as the Upjohn and Sharpless asymmetric dihydroxylation, allow for the use of catalytic amounts of the expensive and toxic osmium tetroxide in conjunction with a co-oxidant. wikipedia.org The Sharpless method, in particular, offers the advantage of enantioselectivity, enabling the preparation of specific stereoisomers of the diol, which is often crucial for biological activity.

The reactivity of this compound would be expected to mirror that of other vicinal diols. For instance, it could serve as a precursor to 1-(1H-indol-3-yl)ethane-1,2-dione through oxidation. This corresponding dione (B5365651) has been investigated as a scaffold for the synthesis of other derivatives. researchgate.net Furthermore, the diol could be a key intermediate in the synthesis of more complex indole alkaloids or pharmacologically active molecules.

Research on related substituted indole derivatives is vast and provides clues to the potential applications of indole diols. For example, various indole derivatives have been investigated for their anticancer, anti-inflammatory, antimicrobial, and antiviral activities. The specific stereochemistry and substitution pattern on the indole ring and the side chain are often critical for determining the biological activity. Therefore, the synthesis and evaluation of a library of substituted 1-(indol-3-yl)ethane-1,2-diols could be a fruitful area for future research.

Below are interactive data tables summarizing general information about the core chemical structures mentioned in this article.

Table 1: Properties of Core Chemical Structures

Compound Name Molecular Formula Molar Mass ( g/mol ) General Description
Indole C₈H₇N 117.15 Aromatic heterocyclic organic compound.
This compound C₁₀H₁₁NO₂ 177.199 An indole derivative with a vicinal diol side chain.
3-Vinylindole C₁₀H₉N 143.19 An indole derivative with a vinyl group at the C3 position.

Table 2: Common Reagents in Vicinal Diol Synthesis

Reagent Function Stereochemistry of Addition
Osmium Tetroxide (OsO₄) Dihydroxylation of alkenes syn
Potassium Permanganate (KMnO₄) Dihydroxylation of alkenes syn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2 B15244215 1-(1H-indol-3-yl)ethane-1,2-diol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1-(1H-indol-3-yl)ethane-1,2-diol

InChI

InChI=1S/C10H11NO2/c12-6-10(13)8-5-11-9-4-2-1-3-7(8)9/h1-5,10-13H,6H2

InChI Key

XNJDZRGYWQBBMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(CO)O

Origin of Product

United States

Synthetic Methodologies for 1 1h Indol 3 Yl Ethane 1,2 Diol and Analogues

Retrosynthetic Analysis and Key Precursors for the Diol Moiety

A retrosynthetic analysis of 1-(1H-indol-3-yl)ethane-1,2-diol reveals several potential pathways for its construction. The primary disconnection breaks the carbon-carbon bond between the indole (B1671886) ring and the ethane-1,2-diol side chain, identifying indole itself and a suitable two-carbon electrophile as key starting materials. A more common and practical approach, however, involves the functionalization of a pre-existing indole core, particularly at the C3 position.

Approaches from Indole-3-carbaldehyde and Related Indole Derivatives

Indole-3-carbaldehyde stands out as a crucial and readily available precursor for the synthesis of this compound. ekb.egekb.eg This is due to the versatile reactivity of the aldehyde functional group, which can be readily transformed into the desired diol side chain through various synthetic manipulations.

The Vilsmeier-Haack reaction is a highly effective and widely used method for the preparation of indole-3-carbaldehyde. ekb.eggoogle.com This formylation reaction utilizes phosphorus oxychloride and dimethylformamide to introduce a formyl group at the C3 position of the indole ring, often in near-quantitative yields and with high purity. ekb.egorgsyn.org Other methods for synthesizing indole-3-carbaldehyde include the Reimer-Tiemann reaction, the Grignard reaction, and the Sommelet reaction on gramine. ekb.eg

Once indole-3-carbaldehyde is obtained, it can be converted to the target diol through a two-step process. The first step typically involves a carbon-carbon bond-forming reaction to introduce the second carbon atom of the ethane (B1197151) side chain. This can be achieved through reactions such as the Henry reaction (nitroaldol reaction) with nitromethane, followed by reduction of the nitro group and subsequent dihydroxylation. Alternatively, a Wittig-type reaction or a Grignard reaction with a suitable one-carbon nucleophile can be employed to form a styrene-like intermediate, which can then be dihydroxylated.

Another important related precursor is 1-(1H-indol-3-yl)ethan-1-one, which can be prepared by the acylation of indole. This ketone can then be subjected to reduction and dihydroxylation to yield the desired diol.

Conventional Synthetic Routes to Indole-Derived Diols

Traditional methods for the synthesis of indole-derived diols often rely on multi-step sequences that involve the initial construction of the indole ring followed by the elaboration of the side chain.

Multi-step Reaction Sequences for Substituted Indole Construction

The synthesis of substituted indoles, which can then be functionalized to form diols, is a well-established field of organic chemistry. These multi-step sequences allow for the introduction of various substituents onto the indole core, leading to a diverse range of analogues. For instance, a substituted 2-methylaniline can be used as a starting material in a Vilsmeier-Haack type synthesis to produce a substituted indole-3-carbaldehyde. google.com These substituted aldehydes can then be carried forward to the corresponding diols.

Application of Established Indole Annulation and Functionalization Reactions

Several named reactions are fundamental to the construction of the indole nucleus and can be adapted for the synthesis of precursors to indole-derived diols. These include:

Fischer Indole Synthesis: This is one of the oldest and most versatile methods for synthesizing indoles. nih.govyoutube.com It involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone in the presence of an acid catalyst. By choosing an appropriate ketone bearing a latent hydroxyl group or a precursor to a diol, this method can be used to construct the desired indole diol.

Reissert Indole Synthesis: This method involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid, which can be further functionalized.

Madelung Indole Synthesis: This intramolecular cyclization of an N-phenylamide at high temperature is suitable for the synthesis of certain indole derivatives.

Bartoli Indole Synthesis: This reaction of a nitroarene with a vinyl Grignard reagent provides a direct route to 7-substituted indoles.

Nenitzescu Indole Synthesis: This method involves the reaction of a benzoquinone with an ethyl β-aminocrotonate to form a 5-hydroxyindole (B134679) derivative.

Bischler Indole Synthesis: This reaction involves the cyclization of an α-arylamino-ketone in the presence of an acid catalyst.

These classical methods provide a powerful toolkit for accessing a wide variety of substituted indoles that can serve as precursors to complex indole-derived diols.

Strategies for Vicinal Diol Formation

The final and crucial step in the synthesis of this compound is the formation of the vicinal diol moiety. Two primary strategies are commonly employed:

Epoxide Hydrolysis: This method involves the initial formation of an epoxide from an alkene precursor. The alkene, typically a 3-vinylindole derivative, can be prepared via Wittig-type olefination of indole-3-carbaldehyde. The subsequent epoxidation, often using reagents like m-chloroperoxybenzoic acid (m-CPBA), followed by acid- or base-catalyzed hydrolysis of the resulting epoxide, yields the vicinal diol.

Alkene Dihydroxylation: This is a more direct method for the conversion of an alkene to a diol. Reagents such as osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO), or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions (Baeyer's test), are effective for this transformation. Asymmetric dihydroxylation methods, such as the Sharpless asymmetric dihydroxylation, can be employed to produce enantiomerically enriched or pure diols.

Modern and Sustainable Synthetic Approaches

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods. In the context of synthesizing this compound and its analogues, this has led to the exploration of catalytic and one-pot procedures.

Modern approaches often focus on minimizing the number of synthetic steps, reducing waste, and using less hazardous reagents. For example, catalytic methods for the direct C-H functionalization of indoles are being developed to introduce the desired side chain in a more atom-economical manner. Furthermore, the use of flow chemistry can offer improved control over reaction conditions, leading to higher yields and purity, as demonstrated in the synthesis of related 2-(1H-indol-3-yl)thiazole derivatives. nih.gov The development of one-pot reactions, where multiple transformations are carried out in a single reaction vessel, also contributes to a more streamlined and sustainable synthesis.

While specific "green" syntheses for this compound are not extensively documented in the provided search results, the principles of green chemistry are increasingly being applied to indole synthesis in general. This includes the use of greener solvents, catalysts, and energy sources.

Catalytic Strategies (e.g., Organocatalysis, Transition Metal Catalysis, Biocatalysis)

Catalytic methods offer efficient and selective routes to indole derivatives. These strategies are broadly categorized into organocatalysis, transition metal catalysis, and biocatalysis.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. nih.govacs.org Chiral diol-based scaffolds, such as BINOL and TADDOL derivatives, are widely used to induce enantioselectivity in various transformations. nih.gov These organocatalysts can activate substrates through the formation of chiral environments, facilitating reactions like conjugate additions and allylations. nih.gov For instance, chiral phosphoric acids have been successfully employed in the atroposelective synthesis of indole-based biaryls through cycloaddition reactions. nih.gov

Transition metal catalysis is another cornerstone in the synthesis of indole derivatives. mdpi.com Metals like palladium, rhodium, and ruthenium are frequently used to catalyze a variety of reactions, including cross-coupling, C-H functionalization, and cyclization reactions. nih.govpku.edu.cnuni-graz.atrsc.org For example, rhodium-catalyzed asymmetric N-H insertion reactions have been developed for the synthesis of axially chiral N-arylindoles. pku.edu.cn Similarly, palladium-catalyzed deoxygenation of o-vinylnitrobenzenes provides a route to indoles in a continuous flow system. uni-graz.atrsc.org Cooperative catalysis, combining a transition metal complex with an acid, has also been shown to be effective for synthesizing substituted indoles from anilines and vicinal diols. mdpi.com

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. uni-duesseldorf.dedocumentsdelivered.com Enzymes such as alcohol dehydrogenases (ADHs), dioxygenases, and lipases are employed to perform stereoselective transformations. uni-duesseldorf.dersc.org For example, ADHs are used for the reduction of α-hydroxy ketones to produce chiral vicinal diols with high stereoselectivity. uni-duesseldorf.de Cascade reactions, combining multiple enzymatic steps in one pot, have been developed for the synthesis of enantiomerically pure vicinal diols. uni-duesseldorf.deresearchgate.net Dioxygenases, found in bacterial systems, can catalyze the cis-dihydroxylation of aromatic rings to yield vicinal cis-diols.

Green Chemistry Protocols (e.g., Ionic Liquids, Microwave Irradiation, Nanoparticle Catalysis, Solvent-Free Conditions)

In recent years, there has been a significant shift towards developing environmentally benign synthetic methods. researchgate.net Green chemistry protocols aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Ionic liquids (ILs) have gained attention as green solvents and catalysts in indole synthesis. researchgate.netresearchgate.net Their low volatility, thermal stability, and recyclability make them attractive alternatives to conventional organic solvents. researchgate.nettandfonline.com Brønsted acidic ionic liquids have been successfully used as catalysts for the Fischer indole synthesis and Michael addition of indoles. researchgate.nettandfonline.comcdnsciencepub.comrsc.org

Microwave irradiation has been widely adopted to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. tandfonline.comtandfonline.comnih.gov Microwave-assisted synthesis has been applied to various indole-forming reactions, including the Bischler, Fischer, and Madelung syntheses. nih.govresearchgate.netorganic-chemistry.org This technique is often combined with solvent-free conditions, further enhancing its green credentials. organic-chemistry.org

Nanoparticle catalysis represents a rapidly growing field in green chemistry. dntb.gov.uascinito.airesearchgate.net Magnetic nanoparticles (MNPs) are particularly attractive as catalysts due to their high surface area, catalytic activity, and ease of separation and recyclability using an external magnet. dntb.gov.uaresearchgate.net For instance, manganese ferrite (B1171679) (MnFe2O4) nanoparticles have been used to catalyze the C3-alkylation of indoles with benzyl (B1604629) alcohols under solvent-free conditions. researchgate.net

Solvent-free conditions offer a straightforward approach to greener synthesis by eliminating the need for organic solvents, which are often toxic and difficult to dispose of. nih.govbeilstein-journals.org Reactions are typically carried out by grinding the reactants together or by heating a mixture of the neat reactants. organic-chemistry.orgnih.gov The synthesis of 1-[1-(1H-indol-3-yl)alkyl]-1H-indoles has been achieved under solvent-free conditions by reacting indole with various aldehydes. nih.gov

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages such as improved safety, scalability, and process control compared to traditional batch methods. researchgate.netnih.gov In a flow reactor, reagents are continuously pumped through a heated and pressurized tube or channel, allowing for precise control over reaction parameters like temperature, pressure, and residence time. mdpi.com This technology has been successfully applied to the synthesis of indoles via various methods, including the Fischer indole synthesis and palladium-catalyzed reductive cyclizations. uni-graz.atrsc.orgmdpi.com The ability to operate at high temperatures and pressures in a controlled manner often leads to significantly reduced reaction times and increased productivity. mdpi.com

Stereoselective and Asymmetric Synthesis of Indole-Derived Vicinal Diols

The synthesis of chiral molecules with specific three-dimensional arrangements of atoms is a major focus in modern organic chemistry, particularly for the development of new pharmaceuticals.

Enantioselective Methodologies for Diol Formation

The creation of chiral vicinal diols from indole precursors with high enantioselectivity is a significant challenge. Biocatalytic methods have proven to be particularly effective in this area. uni-duesseldorf.de For example, the use of alcohol dehydrogenases (ADHs) for the reduction of α-hydroxy ketones can provide access to a variety of stereocomplementary vicinal diols. uni-duesseldorf.de Enzymatic cascade reactions, where multiple enzymes work in concert, have been developed to produce optically active α-aryl vicinal diols with high yields and enantioselectivities. researchgate.net Chemical methods, while often considered the primary choice, are being increasingly supplemented by these highly selective biocatalytic routes. uni-duesseldorf.de

Atroposelective Synthesis of Indole Derivatives

Atropisomers are stereoisomers that arise from restricted rotation around a single bond. The synthesis of axially chiral indole derivatives is a burgeoning area of research due to their presence in natural products and their potential as chiral ligands in catalysis. chinesechemsoc.orgnih.govacs.orgnih.gov Strategies for atroposelective synthesis often involve the functionalization of a pre-existing indole core or the construction of the indole ring in a way that controls the axial chirality. chinesechemsoc.org Organocatalysis has been a key driver in this field, with chiral phosphoric acids and other organocatalysts being used to control the stereochemistry of reactions that form the chiral axis. nih.govacs.orgnih.gov Transition metal catalysis, particularly with rhodium, has also been instrumental in developing enantioselective C-H functionalization methods to create C7-indolino- and C7-indolo-biaryl atropisomers. nih.gov

Structural Characterization and Conformational Analysis in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental to determining the molecular structure of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity and chemical environment of atoms, while Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Predicted ¹H NMR Data:

Atom NumberPredicted Chemical Shift (ppm)Multiplicity
H on N1~8.1br s
H on C2~7.2s
H on C4~7.6d
H on C5~7.1t
H on C6~7.1t
H on C7~7.4d
H on C1' (methine)~4.9dd
H on C2' (methylene)~3.7m
OH on C1'Variablebr s
OH on C2'Variablebr s

This data is predicted and should be considered as an estimation. Actual experimental values may vary.

Predicted ¹³C NMR Data:

Atom NumberPredicted Chemical Shift (ppm)
C2~123
C3~115
C3a~127
C4~120
C5~122
C6~120
C7~112
C7a~136
C1'~74
C2'~68

This data is predicted and should be considered as an estimation. Actual experimental values may vary.

The expected ¹H NMR spectrum would feature signals for the indole (B1671886) ring protons, including the characteristic N-H proton, and the protons of the ethane-1,2-diol side chain. The diastereotopic protons of the methylene (B1212753) group (C2') would likely appear as a complex multiplet. The chemical shifts of the hydroxyl protons are highly dependent on the solvent and concentration. In the ¹³C NMR spectrum, ten distinct signals would be anticipated, corresponding to the eight carbons of the indole ring and the two carbons of the diol side chain.

Infrared (IR) and Mass Spectrometry (MS)

As with NMR data, specific experimental IR and MS spectra for 1-(1H-indol-3-yl)ethane-1,2-diol are not widely published.

Predicted IR Spectroscopy: The predicted IR spectrum would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibrations of the two hydroxyl groups and the N-H stretch of the indole ring. C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the indole ring are expected in the 1450-1600 cm⁻¹ region. C-O stretching vibrations from the diol moiety would likely be observed between 1000 and 1200 cm⁻¹.

Predicted Mass Spectrometry: The electron ionization mass spectrum (EI-MS) is predicted to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (191.09 g/mol ). Common fragmentation patterns would likely involve the loss of water (H₂O), a hydroxyl radical (•OH), or the entire ethanediol side chain, leading to the stable indolyl cation.

Advanced Structural Determination Techniques

While spectroscopic methods provide valuable information on connectivity and functional groups, X-ray crystallography offers the definitive three-dimensional structure of a molecule in the solid state.

X-ray Crystallographic Structure Analysis

A specific single-crystal X-ray structure for this compound has not been reported in the crystallographic databases. However, analysis of crystal structures of closely related indole derivatives containing hydroxyl groups, such as indole-3-carbinol (B1674136), reveals common structural motifs. These include intermolecular hydrogen bonding networks involving the indole N-H group and the hydroxyl groups, which play a crucial role in the crystal packing. It is highly probable that this compound would also exhibit extensive hydrogen bonding in its crystalline form.

Computational and Theoretical Investigations

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the structural and electronic properties of molecules, complementing experimental data.

Density Functional Theory (DFT) Calculations for Structural Prediction and Electronic Properties

While no dedicated DFT study solely focused on this compound is available, the principles of such calculations can be described based on studies of similar indole derivatives. researchgate.netacs.org DFT calculations would be employed to optimize the geometry of the molecule, predicting bond lengths, bond angles, and dihedral angles. These calculations can also determine the relative energies of different conformers that arise from rotation around the C3-C1' and C1'-C2' single bonds.

Furthermore, DFT can be used to calculate electronic properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The MEP would highlight the electron-rich and electron-poor regions of the molecule, with the oxygen and nitrogen atoms expected to be regions of high negative potential. The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. For indole derivatives, the HOMO is typically localized on the indole ring, indicating its electron-donating character.

Conformational Analysis and Molecular Dynamics Simulations

The core of this compound features an ethane-1,2-diol (ethylene glycol) moiety attached to an indole ring. For ethane-1,2-diol itself, conformational studies have shown that the gauche conformation, where the two hydroxyl (-OH) groups are 60 degrees apart when viewed down the central carbon-carbon bond, is more stable than the anti conformation (180 degrees apart). pearson.comvaia.com This is an exception to the general rule where steric hindrance favors the anti arrangement for bulky substituents. The increased stability of the gauche conformer, by approximately 9.6 kJ/mol, is attributed to the formation of an intramolecular hydrogen bond between the hydrogen of one hydroxyl group and the oxygen of the other. pearson.comvedantu.comyoutube.com This internal hydrogen bonding acts as a stabilizing force, overriding the steric repulsion. vedantu.comyoutube.com

Molecular Dynamics (MD) Simulations are computational methods used to study the physical movements of atoms and molecules over time. An MD simulation for this compound would involve:

System Setup: Placing the molecule in a simulated environment, typically a box of solvent molecules like water, to mimic physiological conditions.

Force Field Application: Using a classical force field to calculate the forces between atoms and the potential energy of the system.

Integration of Equations of Motion: Solving Newton's equations of motion for the system over short time steps (femtoseconds) to track the trajectory of each atom.

These simulations provide insights into the molecule's dynamic behavior, including the stability of different conformers, the persistence of intramolecular hydrogen bonds, and interactions with the surrounding solvent. They can reveal which conformations are most prevalent and how the molecule flexes and changes shape, which is crucial for understanding how it might fit into a biological receptor.

Quantum Chemical Descriptors (e.g., HOMO-LUMO, Molecular Electrostatic Potential - MESP)

Quantum chemical calculations provide detailed information about the electronic structure of a molecule. Key descriptors include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MESP).

HOMO and LUMO: These are known as frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. mdpi.com The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. mdpi.com A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com In indole derivatives, the electron-rich indole ring typically contributes significantly to the HOMO, making it the primary site for electrophilic attack. The LUMO is often distributed across the molecule.

Molecular Electrostatic Potential (MESP): An MESP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MESP would likely show negative potential (red/yellow) around the electronegative oxygen atoms of the diol and the nitrogen atom of the indole ring, indicating regions that can act as hydrogen bond acceptors. Positive potential (blue) would be expected around the hydroxyl hydrogens and the N-H proton of the indole, indicating hydrogen bond donor sites. These maps are invaluable for predicting non-covalent interactions with other molecules, such as the active site of an enzyme.

Table 1: Representative Quantum Chemical Properties of Indole-Related Structures Note: These values are illustrative and derived from computational studies on related indole structures, not specifically this compound. Actual values require specific DFT calculations for the target compound.

Descriptor Typical Value / Observation Significance in Research
HOMO Energy -5 to -6 eV Indicates electron-donating capability; often localized on the indole ring.
LUMO Energy -1 to -2 eV Reflects electron-accepting ability.
HOMO-LUMO Gap (ΔE) ~4 to 5 eV A larger gap implies higher kinetic stability and lower chemical reactivity. mdpi.com
MESP Negative Regions Concentrated on N and O atoms Predicts sites for interaction with electrophiles or hydrogen bond donors.
MESP Positive Regions Concentrated on N-H and O-H protons Predicts sites for interaction with nucleophiles or hydrogen bond acceptors.

In Silico Design and Virtual Screening Methodologies

In silico (computer-based) methods are integral to modern drug discovery for designing new molecules and screening large libraries of compounds for potential biological activity.

Virtual Screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. For a compound like this compound, this process would involve:

Target Identification: Selecting a protein target implicated in a disease.

Database Preparation: Creating a 3D model of this compound and other molecules in a virtual library, considering their likely conformations and protonation states.

Molecular Docking: Using a docking program to place the molecule into the active site of the target protein and score the quality of the fit. The score is based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic complementarity.

Studies on similar indole-dione derivatives have used virtual screening to identify potential inhibitors of enzymes like Staphylococcus aureus sortase A, achieving docking scores of -5.43 and -5.76, which led to their synthesis and subsequent biological testing. researchgate.net

In Silico Design involves the rational modification of a lead compound to improve its properties, such as binding affinity or selectivity. If virtual screening identified this compound as a "hit," its structure could be computationally modified. For example, chemists could computationally explore adding different functional groups to the indole ring or modifying the diol side chain to enhance interactions with the target protein, guided by the initial docking poses and MESP analysis. This iterative process of design, computational evaluation, and subsequent synthesis accelerates the development of more potent and specific drug candidates. nih.gov

Biological and Biochemical Research Aspects of 1 1h Indol 3 Yl Ethane 1,2 Diol and Analogues

Investigation of Molecular Mechanisms of Action

Understanding how indole (B1671886) derivatives interact with biological targets at a molecular level is crucial for the development of new therapeutic agents. Research has focused on their ability to inhibit key enzymes and bind to specific receptors involved in disease pathways.

Indole analogues have been extensively studied as inhibitors of various enzymes critical to the survival of pathogens and the progression of human diseases.

DNA Gyrase: This essential bacterial enzyme is a validated target for antibiotics. Indole and its derivatives have been identified as inhibitors of DNA gyrase. Some studies suggest that indole itself can inhibit the supercoiling activity of DNA gyrase by interacting with the ATP-binding pocket of the GyrB subunit, similar to the mechanism of aminocoumarin antibiotics. nih.gov This interaction occurs without causing the double-strand DNA breaks typical of quinolone antibiotics. nih.gov More complex indole derivatives have also been developed. For instance, indole scaffolds identified through fragment screening have been optimized to create potent inhibitors of Mycobacterium tuberculosis gyrase, with some compounds acting as dual-action molecules targeting both primase and gyrase. oup.com

Monoamine Oxidase B (MAO-B): MAO-B is a key enzyme in the metabolic degradation of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. Numerous indole-based compounds have been synthesized and evaluated as MAO-B inhibitors. acs.org One study reported the synthesis of 11 indolyl chalcones, with (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one (IC9) emerging as a potent and promising MAO-B inhibitor. acs.org In another study, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (compound 4e) was identified as a highly selective and competitive inhibitor of human MAO-B with an IC₅₀ value of 0.78 µM. nih.gov

Tyrosinase: As a key enzyme in melanin (B1238610) biosynthesis, tyrosinase is a target for treating hyperpigmentation disorders. Several indole derivatives have shown significant tyrosinase inhibitory activity. For example, indole-3-carbaldehyde, isolated from a fungal source, was found to inhibit mushroom tyrosinase with an IC₅₀ of 1.3 mM. A series of synthetic indole–thiourea derivatives were also developed, with one compound (4b) exhibiting competitive inhibition of tyrosinase with an IC₅₀ of 5.9 µM, which is more potent than the standard inhibitor kojic acid. Kinetic studies revealed that these indole derivatives can act as mixed-type inhibitors.

Haspin: Haspin is an atypical protein kinase involved in regulating mitosis, making it an attractive target for cancer therapy. Research has led to the development of potent and selective indole-based Haspin inhibitors. nih.gov One such inhibitor, INDO 11M, demonstrated a Haspin inhibitory activity of 5.7 nM. nih.govacs.org Further investigation into small-molecule inhibitors identified CX-6258, an indole-containing compound, as a potent Haspin inhibitor that reduces proliferation in melanoma cell lines. These findings highlight the potential of the indole scaffold for developing novel antimitotic agents. nih.govacs.org

Indoleamine 2,3-Dioxygenase (IDO1): IDO1 is a heme-containing enzyme that catabolizes the essential amino acid tryptophan and is a key target in cancer immunotherapy due to its role in creating an immunosuppressive tumor microenvironment. The inhibitor PF-06840003 (IPD) has been shown to be a potent and selective inhibitor of human IDO1, with an IC₅₀ of 1 µM, demonstrating approximately 400-fold higher potency for IDO1 compared to the related enzyme TDO. This selectivity is crucial for targeted therapeutic intervention.

N-methyl-D-aspartate (NMDA) receptors are ligand-gated ion channels crucial for synaptic plasticity and neuronal function. Their dysregulation is implicated in various neurological and psychiatric disorders. Functional NMDA receptors are heterotetramers, typically composed of two GluN1 and two GluN2 subunits, and require the binding of two agonists, glutamate (B1630785) and glycine (B1666218) (or D-serine), for activation. Research indicates that this co-agonist requirement is essential for the heterodimerization of the ligand-binding domains (LBDs) of the subunits, a critical step for channel opening. The development of NMDA receptor antagonists is an active area of research for treating conditions like cancer and pulmonary hypertension, where these receptors have been found to play a pathological role. While specific binding data for 1-(1H-indol-3-yl)ethane-1,2-diol is not detailed, the indole scaffold is a key feature in various compounds designed to interact with receptor binding sites, suggesting that its analogues could be developed as modulators of NMDA receptor activity.

In Vitro Biological Activity Profiling in Research Models

The therapeutic potential of indole derivatives has been further explored through in vitro screening against various pathogens and cancer cell lines, as well as in models of inflammation.

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Indole derivatives have demonstrated notable activity against a range of pathogenic bacteria.

Staphylococcus aureus : Indole-3-carbinol (B1674136) (I3C) has shown effectiveness against S. aureus. A series of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives were synthesized and tested, with 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) showing a potent minimum inhibitory concentration (MIC) of 0.98 µg/mL against methicillin-resistant S. aureus (MRSA).

Escherichia coli : Phytochemicals including indole-3-carbinol (I3C) have been identified as effective agents against E. coli.

Bacillus subtilis : Plant extracts containing indole alkaloids and other phytochemicals have shown inhibitory effects against B. subtilis.

Mycobacterium tuberculosis : The 2-(1H-indol-3-yl)quinazolin-4(3H)-one scaffold has also been investigated for activity against M. tuberculosis H37Rv.

The table below summarizes the antimicrobial activity of selected indole analogues.

Compound/AnalogueTarget OrganismKey FindingReference
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k)Staphylococcus aureus (MRSA)MIC = 0.98 µg/mL
Indole-3-carbinol (I3C)Staphylococcus aureus, Escherichia coliDemonstrated effective antimicrobial activity.
2-(1H-indol-3-yl)quinazolin-4(3H)-one derivativesMycobacterium tuberculosis H37RvScreened for antimycobacterial activity.

The indole core is present in many anticancer agents, including the vinca (B1221190) alkaloids. Modern research continues to identify novel synthetic indole analogues with potent cytotoxic activity against various cancer cell lines.

An indole derivative, (Z)-2-(1H-indol-3-yl)-3-(isoquinolin-5-yl)acrylonitrile (A131), was identified as a dual inhibitor of mitosis and autophagy, showing an average GI₅₀ of 1.5 µM across a panel of 30 cancer cell lines and inducing cell death selectively in cancer cells over normal cells. oup.com

A series of indole-aryl amides were tested against a panel of tumor cells, with some compounds showing good activity against cell lines such as HT29 (colon), MCF7 (breast), and PC3 (prostate). nih.gov

Quinolinequinone derivatives containing an indole moiety, such as AQQ7 (a 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivative), exhibited significant antiproliferative activity against leukemia and breast cancer cell lines, with high cytotoxicity noted against MCF7 cells.

N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were designed as tubulin polymerization inhibitors. Compound 7d from this series showed potent activity against HeLa (cervical), MCF-7, and HT-29 cancer cells with IC₅₀ values of 0.52 µM, 0.34 µM, and 0.86 µM, respectively.

The cytotoxic activities of several indole analogues are presented in the table below.

Compound/AnalogueCancer Cell LineActivity (IC₅₀/GI₅₀)Reference
(Z)-2-(1H-indol-3-yl)-3-(isoquinolin-5-yl)acrylonitrile (A131)Panel of 30 cancer cell linesAverage GI₅₀ = 1.5 µM oup.com
Indole-aryl amide (Compound 2)MCF7 (Breast)IC₅₀ = 0.81 µM nih.gov
Indole-aryl amide (Compound 2)PC3 (Prostate)IC₅₀ = 2.13 µM nih.gov
AQQ7 (Benzo[f]indole-4,9-dione derivative)MCF7 (Breast)High cytotoxicity observed
Compound 7d (Acetamide derivative)HeLa (Cervical)IC₅₀ = 0.52 µM
Compound 7d (Acetamide derivative)MCF-7 (Breast)IC₅₀ = 0.34 µM
Compound 7d (Acetamide derivative)HT-29 (Colon)IC₅₀ = 0.86 µM

Chronic inflammation is a key factor in many diseases, and targeting inflammatory pathways is a major therapeutic goal. Indole derivatives have been investigated for their anti-inflammatory properties in various in vitro models.

Indole derivatives of ursolic acid were shown to significantly reduce the lipopolysaccharide (LPS)-induced upregulation of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in RAW 264.7 macrophage cells. These compounds also decreased the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

A series of 1-(1H-indol-1-yl)ethanone derivatives were synthesized and evaluated as COX-2 inhibitors, with some showing promising anti-inflammatory effects in vivo.

Other studies have utilized in vitro models such as the inhibition of heat-induced albumin denaturation and erythrocyte membrane stabilization assays to screen for anti-inflammatory activity, where compounds that inhibit protein denaturation and stabilize cell membranes are considered to have anti-inflammatory potential. For example, extracts containing bioactive compounds have shown the ability to inhibit COX-1 and COX-2 enzymes and protect red blood cell membranes from hemolysis.

Antioxidant Properties and Radical Scavenging Research

The indole nucleus is a common feature in many compounds known for their antioxidant and radical-scavenging activities. Research on analogues of this compound, particularly those with substitutions at the C-3 position, has demonstrated their potential to mitigate oxidative stress. This activity is largely attributed to the electron-rich nature of the indole ring and its ability to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov

The antioxidant mechanism of indole derivatives can proceed through two primary pathways: hydrogen atom transfer (HAT) and single electron transfer (SET), which often occur concurrently. nih.gov In the HAT mechanism, the N-H group of the indole ring can donate a hydrogen atom to a free radical, forming a stable indolyl radical. In the SET mechanism, a single electron is transferred from the nitrogen atom, resulting in the formation of a cation radical. nih.gov The stability of the resulting indolyl radical is a key factor in the antioxidant efficacy of these compounds. nih.gov

Studies on various indolic compounds have shown that their antioxidant capacity can be influenced by the solvent medium. For instance, the Trolox Equivalent Antioxidant Capacity (TEAC) of several indoles has been evaluated in both hydrophilic and lipophilic environments, with some compounds showing different levels of activity depending on the medium. nih.gov

Compound/Analogue Assay Key Findings Citations
Various Indolic Compounds ABTS radical scavengingAntioxidant activity is dependent on the chemical structure and the reaction medium (hydrophilic vs. lipophilic). nih.gov
Ethenyl Indoles DPPH radical scavengingEthenyl indoles with electron-donating substituents exhibit significant antioxidant properties, comparable to vitamin E, while those with electron-withdrawing groups show weak or no activity.
C-3 Substituted Indole Derivatives DPPH radical scavenging, Fe2+ chelationThe nature of the substituent at the C-3 position significantly influences antioxidant properties. Some derivatives show potent radical scavenging and metal-chelating activities. nih.gov
N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide (B32628) derivatives DPPH and FRAP assaysHalogen substitutions on the phenyl ring attached to the side chain can enhance antioxidant activity. researchgate.net

Neuroprotective Effects in Cellular Contexts

The neuroprotective mechanisms of these indole derivatives are often multifaceted, involving their antioxidant and anti-inflammatory properties. For instance, I3C has been shown to protect neuronal cells from glutamate-induced excitotoxicity by reducing reactive oxygen species (ROS) levels and inhibiting apoptosis-related enzymes like caspase-3 and caspase-8. nih.gov Furthermore, I3C has demonstrated protective effects in a rat model of Parkinson's disease by mitigating motor dysfunction, preventing neurodegeneration, and reducing inflammation and apoptosis. nih.gov

Indole-3-propionic acid has also been identified as a neuroprotective agent, particularly in the context of migraine pathophysiology, where it is suggested to play a role in reducing nitrosative stress. eurekaselect.com Synthetic indole-phenolic hybrid compounds have exhibited strong antioxidant and cytoprotective effects in cellular models of Alzheimer's disease, countering ROS generated by the Aβ(25–35) peptide and promoting its disaggregation. mdpi.com

Analogue Cellular/Animal Model Observed Neuroprotective Effects Potential Mechanisms of Action Citations
Indole-3-carbinol (I3C) Glutamate-treated PC12 neuronal cellsIncreased cell survival, decreased ROS levels, reduced activity of caspase-3 and -8.ROS scavenging, blockage of apoptosis. nih.gov
Indole-3-carbinol (I3C) Rotenone-induced Parkinson's disease rat modelAttenuation of motor dysfunction, prevention of neurodegeneration, reduced inflammation and apoptosis.Anti-inflammatory and anti-apoptotic effects, activation of the SIRT1/AMPK signaling pathway. nih.gov
Indole-3-propionic acid (IPA) Migraine patientsNegative correlation with migraine attack frequency.Reduction of nitrosative stress. eurekaselect.com
Synthetic Indole-Phenolic Hybrids Aβ(25–35)-treated SH-SY5Y neuroblastoma cellsIncreased cell viability, reduction of ROS levels, promotion of Aβ(25–35) disaggregation.Antioxidant, anti-aggregation, and metal-chelating properties. mdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies on indole derivatives provide crucial insights into how chemical modifications influence their biological activities. While direct SAR studies on this compound are scarce, research on its analogues offers valuable information.

Substitutions on the indole ring can significantly modulate the biological activity of indole derivatives. For example, in a series of stobadine (B1218460) derivatives, the introduction of a methoxy (B1213986) group at the 8-position (para-substitution on the aromatic ring) led to an increase in antioxidant activity. researchgate.net This enhancement is thought to be related to the improved ability of the aromatic system to delocalize the electron density from the nitrogen-centered radical formed during redox reactions. researchgate.net Conversely, an acetyl substitution on the indole nitrogen resulted in a complete loss of antioxidant activity, highlighting the critical role of the N-H proton in this context. researchgate.net

In the context of neuroprotective activity, substitutions on the indole core have been shown to affect the binding affinity of compounds to various receptors. For instance, a methoxy group at the C7 position of the indole nucleus was found to enhance the binding affinity of certain derivatives to the human A2A adenosine (B11128) receptor (hA2AAR). nih.gov

Substitution Position Substituent Impact on Biological Activity Compound Class Citations
Indole Nitrogen (N1) Acetyl groupComplete loss of antioxidant activity.Stobadine derivatives researchgate.net
C7 Methoxy groupEnhanced binding affinity to hA2AAR.Indole-based piperazine (B1678402) derivatives nih.gov
C8 Methoxy groupIncreased antioxidant activity.Stobadine derivatives researchgate.net

The side chain attached to the indole nucleus plays a pivotal role in determining the biological activity of these compounds. While specific research on the ethane-1,2-diol moiety of the title compound is not available, studies on related structures provide some clues. For instance, in indol-2-yl ethanones, the ketone moiety on the linker was found to be a prerequisite for biological activity as an inhibitor of indoleamine 2,3-dioxygenase (IDO), as its reduction or removal led to inactive compounds. frontiersin.org This suggests that the oxygenated functionalities on the side chain are crucial for interaction with biological targets.

Stereochemistry is another critical factor that can profoundly influence biological activity. nih.gov Although direct evidence for this compound is lacking, research on other chiral compounds, including natural products, has consistently shown that different stereoisomers can exhibit vastly different potencies and pharmacological profiles. nih.govnih.gov This is often due to the stereospecific nature of interactions with protein binding sites. nih.gov For a given bioactive indole derivative, it is highly probable that one stereoisomer of the ethane-1,2-diol moiety would exhibit significantly higher activity than the others.

Modifications to the linker connecting the indole ring to other functional groups, as well as alterations to the side chain itself, have been extensively explored in SAR studies of indole analogues. The length and composition of the linker can affect the molecule's flexibility and its ability to adopt the optimal conformation for binding to a target. For example, in a series of indole-based BChE inhibitors, elongation of the alkyl linker led to potent inhibitors. nih.gov

In another study on (indol-3-yl)glyoxamides, the introduction of an amino acid spacer in the glyoxamide chain was investigated for its impact on anticancer properties. researchgate.net These findings underscore the importance of the side chain's structure in modulating the biological effects of indole compounds.

Metabolic Pathway Research (in vitro and in silico)

Understanding the metabolic fate of a compound is essential for its development as a therapeutic agent. While no specific metabolic studies for this compound have been reported, research on its close analogue, indole-3-carbinol (I3C), provides valuable insights into its potential metabolic pathways.

In vitro studies using rat and chicken embryo liver preparations have shown that the initial step in the metabolism of I3C involves its oxidation to indole-3-carboxaldehyde. nih.gov This conversion is catalyzed by both the mixed-function oxidase system (cytochrome P450 enzymes) and alcohol dehydrogenase. nih.gov Further metabolism can lead to the formation of indole-3-carboxylic acid and hydroxylated derivatives such as 5-hydroxy-indole-carboxaldehyde. nih.gov

It is also crucial to note that I3C is unstable in acidic environments, such as the stomach. It undergoes rapid acid-catalyzed condensation to form a variety of oligomeric products, with the dimer 3,3′-diindolylmethane (DIM) and the trimer [2-(indol-3-yl-methyl)-indol-3-yl]indol-3-ylmethane (LTR) being major products. nih.gov These condensation products are themselves biologically active and are thought to be responsible for many of the physiological effects observed after oral administration of I3C. nih.gov

In silico tools are increasingly used to predict the metabolism of new chemical entities. eurekaselect.comnih.gov These computational models can predict potential sites of metabolism by cytochrome P450 enzymes and other drug-metabolizing enzymes. eurekaselect.com For a novel compound like this compound, such in silico predictions would be a valuable first step in characterizing its metabolic profile, likely indicating that the hydroxyl groups of the diol moiety and various positions on the indole ring are susceptible to metabolic transformations.


Identification of Metabolites and Degradation Pathways In Vitro

In vitro metabolic studies are essential for elucidating the biotransformation and degradation of xenobiotics and endogenous compounds. For indole analogues, these studies often employ liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) systems. nih.govresearchgate.net

While specific in vitro metabolism studies focusing solely on this compound are not extensively documented, the degradation pathways can be inferred from its equilibrium with indole-3-acetaldehyde. The primary in vitro model for such investigations involves incubating the compound with liver microsomes (human, rat, or mouse) and analyzing the formation of metabolites over time. nih.govresearchgate.net These subcellular fractions of the liver are rich in phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) enzymes. researchgate.netnih.gov

The degradation of indole-3-acetaldehyde, and by extension its diol form, would likely proceed through oxidation to indole-3-acetic acid (IAA) or reduction to indole-3-ethanol (tryophol). In vitro systems using liver S9 fractions, which contain both microsomal and cytosolic enzymes, would be capable of demonstrating both phase I and phase II metabolic transformations. nih.gov For instance, studies on synthetic indole carboxamides have shown that in vitro metabolism using human liver microsomes leads to the formation of various metabolites, primarily through carboxylesterase-mediated hydrolysis and CYP-mediated oxidation, resulting in carboxylic acid and dihydrodiol metabolites. dundee.ac.uk Heme enzymes, in particular, are known to mediate the conversion of indoles to oxindoles. nih.gov

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds. While specific isotopic labeling studies on this compound are not prominent in the literature, in vivo labeling studies on related pathways, such as IAA biosynthesis, have been crucial for identifying intermediates and branch points. researchgate.net A similar approach could be applied in vitro, using a labeled version of the diol or its aldehyde precursor to track the formation of metabolites like IAA and indole-3-ethanol in microsomal incubations, with analysis typically performed using techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). researchgate.netresearchgate.net

Table 1: Common In Vitro Systems for Metabolite Identification

In Vitro System Key Enzymes Present Typical Reactions Studied
Liver Microsomes Cytochrome P450 (CYP), UDP-glucuronosyltransferase (UGT) Phase I (Oxidation), Phase II (Glucuronidation)
Liver S9 Fraction Microsomal and Cytosolic Enzymes Phase I and Phase II Metabolism
Recombinant Enzymes Specific cDNA-expressed enzymes (e.g., individual CYPs) Reaction Phenotyping, Specific Pathway Identification

Enzyme-Mediated Biotransformations and Their Characterization

The biotransformation of this compound is intrinsically linked to the enzymes that act on its aldehyde form, indole-3-acetaldehyde. This aldehyde is a critical intermediate in several metabolic pathways and is acted upon by a variety of oxidoreductases. wikipedia.orggenome.jp

Aldehyde Dehydrogenases (ALDHs): A major biotransformation of indole-3-acetaldehyde is its oxidation to indole-3-acetic acid (IAA). This reaction is catalyzed by aldehyde dehydrogenases, a superfamily of NAD(P)+-dependent enzymes. nih.govnih.gov In the plant pathogen Pseudomonas syringae, the enzyme AldA has been identified as an indole-3-acetaldehyde dehydrogenase essential for IAA synthesis. nih.gov Biochemical analysis of AldA revealed that specific cysteine (Cys302) and glutamate (Glu267) residues are critical for its catalytic activity. nih.govnih.gov Similarly, in plants like Arabidopsis thaliana, aldehyde oxidase (AAO1), which can oxidize indole-3-acetaldehyde to IAA with an apparent Km value of 39 µM, is implicated in auxin biosynthesis. nih.gov

Aldehyde Reductases: The reduction of indole-3-acetaldehyde to indole-3-ethanol is another significant biotransformation. In cucumber seedlings (Cucumis sativus), three distinct indole-3-acetaldehyde reductases have been isolated and characterized. nih.gov Two of these enzymes are specific for NADPH, while the third is specific for NADH. nih.gov These enzymes exhibit strong specificity for indole-3-acetaldehyde. nih.gov Similarly, an indole-3-acetaldehyde reductase with a molecular mass of 32 kDa and a preference for NADPH has been characterized in Chinese cabbage. researchgate.net

Other Enzymes: Indole-3-acetaldehyde also serves as a substrate for various other enzymes, including amine oxidases, which are involved in its formation from tryptamine. wikipedia.org Indole-3-acetaldehyde oxidase is another enzyme that catalyzes the conversion of indole-3-acetaldehyde to IAA, using oxygen as an acceptor. wikipedia.org

Table 2: Characterized Enzymes Acting on Indole-3-Acetaldehyde

Enzyme Organism Cofactor Reaction Catalyzed Km Value (for IAAld) Reference
Indole-3-acetaldehyde Dehydrogenase (AldA) Pseudomonas syringae NAD(P)+ IAAld → IAA Not specified nih.gov
Aldehyde Oxidase (AAO1) Arabidopsis thaliana Not specified IAAld → IAA 39 µM nih.gov
NADPH-specific Reductase 1 Cucumis sativus NADPH IAAld → Indole-3-ethanol 73 µM nih.gov
NADPH-specific Reductase 2 Cucumis sativus NADPH IAAld → Indole-3-ethanol 130 µM nih.gov
NADH-specific Reductase Cucumis sativus NADH IAAld → Indole-3-ethanol 400 µM nih.gov

Applications in Chemical Biology and Materials Science Research

Utilization as Chemical Probes for Mechanistic Biological Studies

The indole (B1671886) framework is recognized as a "privileged" structural motif in medicinal chemistry, as it is found in a multitude of natural products and pharmaceutical drugs. nih.gov Indole derivatives are known to mimic peptide structures and can bind to various enzymes, providing significant opportunities for the development of novel therapeutic agents. researchgate.net This inherent biological relevance makes indole-based molecules, including 1-(1H-indol-3-yl)ethane-1,2-diol, attractive candidates for development as chemical probes to investigate biological processes.

Although specific studies detailing the use of this compound as a chemical probe are not extensively documented, its structure is analogous to other biologically active indoles. For example, various substituted indoles have been synthesized and evaluated for activities such as anticancer, antimicrobial, and anti-inflammatory effects. researchgate.net The diol side chain of this compound offers a versatile handle for chemical modification. It can be functionalized with reporter tags such as fluorophores, biotin, or photo-crosslinkers, which would enable its use in:

Target Identification: By attaching an affinity tag, the molecule could be used as bait to isolate and identify its protein binding partners within a cell lysate, helping to elucidate its mechanism of action.

Enzyme Inhibition Studies: The diol moiety could interact with the active sites of specific enzymes. Modifications to this group could be used to probe structure-activity relationships (SAR) and understand the molecular basis of enzyme inhibition.

Cellular Imaging: Appending a fluorescent dye would allow for the visualization of the molecule's localization within cells, providing insights into its uptake, distribution, and interaction with subcellular compartments.

While the parent compound's direct biological activity requires further investigation, its scaffold is a promising starting point for creating sophisticated chemical tools for mechanistic biology.

Development as Key Synthetic Intermediates for More Complex Chemical Structures

The indole ring is a foundational building block in synthetic organic chemistry, widely used in the construction of complex heterocyclic systems and natural products. organic-chemistry.orgresearchgate.net Classic methods like the Fischer, Bartoli, and Madelung syntheses provide access to the core indole structure, which can then be elaborated upon. researchgate.netmdpi.com

This compound serves as a valuable synthetic intermediate due to the presence of multiple reactive sites: the indole nitrogen, the C2 position of the indole ring, the aromatic benzene (B151609) ring, and the vicinal diol side chain. The diol is particularly significant as it offers a gateway to a variety of chemical transformations that are not accessible from simpler indole precursors like indole-3-acetic acid or tryptamine.

Key synthetic applications include:

Oxidative Cleavage: The vicinal diol can be cleaved with reagents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) to yield indole-3-carboxaldehyde. This is a fundamental transformation that provides access to one of the most important and versatile intermediates in indole chemistry, which is a precursor to countless other derivatives.

Protection and Regioselective Functionalization: The diol can be protected, for instance as an acetonide, allowing for selective chemical modifications at other positions of the indole ring. Subsequent deprotection would regenerate the diol for further reactions.

Formation of Heterocycles: The diol can react with ketones and aldehydes to form cyclic ketals and acetals, or with boronic acids to form cyclic boronate esters. These reactions can be used to build more complex, fused ring systems appended to the indole core. For example, reaction with 1,2-bis(1H-indol-2-yl)ethane under acidic conditions can lead to the formation of bisindoles containing a seven-membered ring. researchgate.net

Derivatization to Esters and Ethers: The primary and secondary hydroxyl groups can be selectively or fully esterified or etherified to introduce new functional groups, modulate solubility, or attach the indole moiety to other molecules of interest, such as polymers or solid supports.

The strategic placement of the ethane-1,2-diol group at the C3 position makes this compound a versatile platform for accessing a wide array of more complex indole-containing target molecules. nih.gov

Role as Monomers or Building Blocks in Advanced Polymer Chemistry (e.g., Biopolyesters)

The search for sustainable and high-performance polymers has driven research into new monomers derived from renewable resources. rsc.orgnih.gov Indole, as a bio-based aromatic unit, has been identified as a promising candidate for creating biopolyesters with superior properties compared to common aliphatic bioplastics. rsc.orgrsc.org

This compound is ideally suited to act as a diol monomer in condensation polymerization reactions. In this process, a diol is reacted with a dicarboxylic acid (or its derivative, like a diester) to form a polyester (B1180765), with the elimination of a small molecule such as water. rsc.orgacs.org

Research has demonstrated the feasibility of incorporating indole units into polyester backbones to enhance their thermal properties. nih.govacs.org In one study, a series of novel biopolyesters were synthesized by the polycondensation of an indole-based dicarboxylate monomer with various aliphatic diols. rsc.orgrsc.org The resulting polymers were amorphous and exhibited high glass transition temperatures (Tg), a key indicator of thermal stability. rsc.org

While these studies used an indole-dicarboxylate and a separate diol, this compound could be directly employed as the diol component and polymerized with various dicarboxylic acids (e.g., succinic acid, adipic acid, or terephthalic acid) to create novel polyesters. The incorporation of the bulky, rigid indole group directly into the polymer backbone via the diol monomer is expected to:

Increase Glass Transition Temperature (Tg): The rigidity of the indole ring restricts chain mobility, leading to polymers that are more heat resistant. Indole-based polyesters have been reported with Tg values as high as 113 °C. nih.gov

Enhance Thermal Stability: The aromatic nature of the indole moiety contributes to greater stability at high temperatures. ajchem-a.com

Introduce Functionality: The indole ring's unique electronic and photophysical properties (e.g., fluorescence) could be imparted to the resulting polymer, opening up applications in sensors, organic electronics, or functional coatings. researchgate.net

The table below summarizes the properties of polyesters synthesized from an indole-based dicarboxylate and various aliphatic diols, illustrating the potential characteristics that could be achieved by using indole-containing monomers.

Diol Monomer Used with Indole-DicarboxylateResulting PolyesterGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)
1,2-EthanediolPoly(ethylene indolate)99~350
1,3-PropanediolPoly(propylene indolate)86~350
1,4-ButanediolPoly(butylene indolate)80~360
1,5-PentanediolPoly(pentylene indolate)68~360
1,6-HexanediolPoly(hexylene indolate)65~365

Data adapted from studies on indole-based dicarboxylate polyesters to illustrate the impact of the indole moiety on polymer properties. rsc.orgnih.gov

By serving as a functional diol monomer, this compound represents a valuable building block for the next generation of advanced, sustainable polymers with tailored properties. rsc.orgacs.org

Future Directions and Emerging Research Avenues

Exploration of Novel and Highly Efficient Synthetic Methodologies

The development of new synthetic routes is paramount for accessing 1-(1H-indol-3-yl)ethane-1,2-diol and its analogues efficiently and sustainably. Future research will likely focus on several key areas:

Biocatalysis : The use of enzymes as catalysts offers a green and highly selective alternative to traditional chemical synthesis. nih.govresearchgate.net Research into enzymes like peroxidases or aldehyde oxidases could lead to the development of biocatalytic pathways for producing indole (B1671886) diols under mild, aqueous conditions. nih.govnih.gov For instance, engineered enzymes could be designed to specifically hydroxylate an indole-substituted ethyl precursor, offering high enantioselectivity.

One-Pot, Multi-Component Reactions (MCRs) : MCRs are highly valued for their efficiency, atom economy, and ability to generate complex molecules in a single step. researchgate.netnih.gov Future methodologies could involve designing a one-pot reaction that combines an indole, a two-carbon building block, and an oxidizing agent to construct the this compound skeleton directly.

Transition-Metal Catalysis : Palladium-mediated reactions, such as cascade Tsuji-Trost/Heck couplings, have proven powerful for synthesizing complex indole derivatives like indole-3-acetic acids. acs.org Future work could adapt these catalytic systems to create the diol side chain, potentially through the controlled oxidation of an intermediate generated via a C-C bond-forming reaction at the C3 position of the indole ring. acs.orgrsc.org

Flow Chemistry : Continuous flow synthesis offers advantages in safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could enable safer handling of reactive intermediates and facilitate rapid optimization of reaction conditions for large-scale production.

Advanced Computational Design and Predictive Modeling for Structure and Function

Computational chemistry provides powerful tools to predict the properties of molecules and guide experimental work, saving time and resources.

Molecular Docking : This technique can predict the binding orientation of this compound with various biological targets, such as enzymes or receptors. nih.govmdpi.com By screening this compound against libraries of protein structures, researchers can generate hypotheses about its potential biological activities, for instance as an inhibitor of protein kinases like JAK3 or tubulin polymerization, which are common targets for other indole derivatives. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By synthesizing a small library of analogues of this compound and testing their activity, researchers can build QSAR models to predict the potency of new, unsynthesized derivatives and prioritize the most promising candidates. nih.gov

Table 1: Computational Methods in Indole Derivative Research

Computational MethodApplicationPotential Insight for this compound
Molecular DockingPredicts binding modes of ligands to macromolecules. nih.govmdpi.comIdentification of potential protein targets (e.g., kinases, receptors). mdpi.com
QSARCorrelates chemical structure with biological activity. nih.govGuiding the design of more potent analogues.
DFTCalculates electronic structure and properties. nih.govUnderstanding molecular stability, reactivity, and interaction energies.

Deeper Mechanistic Elucidation of Biological Interactions at the Molecular Level

Understanding precisely how this compound interacts with biological systems is crucial for its development as a therapeutic agent or research tool. The indole scaffold is known to interact with a wide range of biological targets. mdpi.com

Future research should focus on:

Target Identification and Validation : If initial screenings suggest biological activity, identifying the specific molecular target is the next critical step. Techniques such as thermal shift assays, affinity chromatography, and activity-based protein profiling can be employed to find the protein(s) that bind to this compound.

Enzyme Kinetics : For enzymatic targets, detailed kinetic studies can determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is vital for understanding how the compound affects the enzyme's function.

Structural Biology : Obtaining a high-resolution crystal structure of this compound bound to its biological target via X-ray crystallography or cryo-electron microscopy would provide the ultimate proof of interaction. This structural data reveals the specific amino acid residues involved in binding and can guide the rational design of more potent and selective analogues. mdpi.com

Development of Specialized Research Tools and Chemical Biology Reagents

Beyond potential therapeutic applications, this compound and its derivatives can be developed into valuable tools for chemical biology research. sigmaaldrich.com

Fluorescent Probes : The intrinsic fluorescence of the indole ring can be harnessed. researchgate.net By modifying the structure or conjugating it with other fluorophores, derivatives of this compound could be created as probes to visualize biological processes or label specific cellular components. nih.gov

Affinity-Based Probes : By attaching a reactive group (like an alkyne or azide (B81097) for click chemistry) or a photo-crosslinker to the molecule, it can be converted into a probe to covalently label its biological target. This is a powerful method for target identification and validation. sigmaaldrich.com

Building Blocks for Libraries : The diol functionality provides two reactive handles that can be used to synthesize more complex molecules. This compound could serve as a versatile building block for creating libraries of compounds for high-throughput screening, including DNA-encoded libraries. sigmaaldrich.com

Q & A

Q. Basic

  • NMR : The indole NH proton appears as a broad singlet (~δ 10.5–11.5 ppm), while the diol protons resonate as coupled doublets (δ 3.6–4.2 ppm). Overlap with aromatic protons (δ 6.5–7.5 ppm) requires 2D-COSY or HSQC for resolution.
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 205.1, with fragmentation patterns revealing loss of H2O (−18 Da) and cleavage of the ethane-diol moiety .

What strategies optimize catalytic efficiency in the synthesis of indole-diol derivatives?

Advanced
p-Toluenesulfonic acid (p-TSA) enhances yield (up to 85%) by stabilizing intermediates via hydrogen bonding. Solvent choice (e.g., THF vs. DMF) impacts reaction kinetics: polar aprotic solvents reduce side reactions like indole polymerization. Microwave-assisted synthesis (100°C, 30 min) can reduce reaction time by 70% compared to conventional heating .

How do substitution patterns on the indole ring influence the compound’s biological activity?

Advanced
Electron-donating groups (e.g., methoxy at C5) increase solubility and binding affinity to serotonin receptors, while bulky substituents (e.g., phenyl at C2) sterically hinder interactions. Comparative studies of 2-(1H-Indol-2-yl)ethan-1-amine derivatives show that C3-substituted diols exhibit higher antimicrobial activity (MIC 8–16 µg/mL) than unsubstituted analogs .

What methods resolve contradictions in reported biological activity data for this compound?

Advanced
Discrepancies in IC50 values (e.g., 10–50 µM in kinase assays) may arise from assay conditions (e.g., ATP concentration, pH). Standardization using positive controls (e.g., staurosporine) and orthogonal assays (SPR vs. fluorescence polarization) is recommended. Meta-analysis of structural analogs in ChEMBL or PubChem can identify trends .

Which computational approaches predict the reactivity of this compound in aqueous environments?

Advanced
DFT calculations (B3LYP/6-31G*) reveal the diol’s hydroxyl groups have pKa values of 12.3 and 13.1, favoring hydrogen bonding with water. Molecular dynamics simulations (AMBER force field) predict stable interactions with β-cyclodextrin, suggesting potential for solubility enhancement .

How can X-ray crystallography validate the stereochemistry of synthetic diol derivatives?

Advanced
Single-crystal X-ray diffraction (Cu-Kα radiation, 296 K) confirms the cis-diol configuration with C–C bond lengths of 1.53 Å and O–H···O hydrogen bonds (2.65 Å). Disorder in the indole ring requires refinement using SHELXL-97 .

What safety protocols are critical when handling this compound in the lab?

Q. Basic

  • PPE : Nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods due to potential respiratory irritation (H335).
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite. LC-MS analysis of degraded products is advised .

How do pH and temperature affect the stability of this compound in storage?

Advanced
Long-term stability (>6 months) requires storage at −20°C under argon. Degradation studies (HPLC-PDA) show 90% purity retention at pH 7.0 (buffered), but <50% at pH <3 due to lactonization. Accelerated stability testing (40°C/75% RH) predicts a shelf life of 12 months .

What role does this compound play in designing fluorescent probes for cellular imaging?

Advanced
The indole moiety’s intrinsic fluorescence (λex 280 nm, λem 350 nm) enables its use as a scaffold for pH-sensitive probes. Functionalization with BODIPY dyes at the diol’s hydroxyl groups enhances Stokes shift (Δλ >100 nm), improving signal-to-noise ratios in live-cell imaging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.